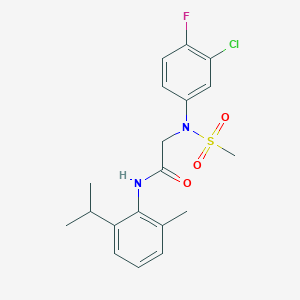![molecular formula C23H30N6OS B3611397 1-{[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)thio]acetyl}indoline](/img/structure/B3611397.png)
1-{[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)thio]acetyl}indoline
Vue d'ensemble
Description
1-{[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)thio]acetyl}indoline, also known as DTTAI, is a chemical compound that has been gaining attention in the scientific community for its potential applications in various fields. DTTAI is a triazine-based compound that has been synthesized through a multi-step process.
Mécanisme D'action
The mechanism of action of 1-{[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)thio]acetyl}indoline varies depending on the application. In anti-cancer studies, this compound has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. In anti-inflammatory studies, this compound has been found to inhibit the production of pro-inflammatory cytokines by inhibiting NF-κB activation. In fluorescence studies, this compound has been found to react with thiols in biological samples to produce a fluorescent signal.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects depending on the application. In anti-cancer studies, this compound has been found to induce apoptosis in cancer cells, leading to cell death. In anti-inflammatory studies, this compound has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In fluorescence studies, this compound has been found to react with thiols in biological samples, producing a fluorescent signal that can be detected using various analytical techniques.
Avantages Et Limitations Des Expériences En Laboratoire
1-{[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)thio]acetyl}indoline has various advantages and limitations for lab experiments. One of the advantages is that it can be synthesized using a relatively simple multi-step process. Another advantage is that it has been found to have potential applications in various scientific fields. However, one of the limitations is that it has not been extensively studied in vivo, which limits its potential for clinical applications.
Orientations Futures
There are several future directions for 1-{[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)thio]acetyl}indoline research. One direction is to study its potential as an anti-cancer agent in vivo. Another direction is to study its potential as an anti-inflammatory agent in vivo. Additionally, further studies could be conducted to optimize the synthesis method for this compound and to explore its potential applications in other scientific fields.
Applications De Recherche Scientifique
1-{[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)thio]acetyl}indoline has been found to have potential applications in various scientific fields such as medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, this compound has been studied for its potential as an anti-cancer agent. It has been found to induce apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR pathway. In pharmacology, this compound has been studied for its potential as an anti-inflammatory agent. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In biochemistry, this compound has been studied for its potential as a fluorescent probe for detecting thiols in biological samples.
Propriétés
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N6OS/c30-20(29-16-11-18-9-3-4-10-19(18)29)17-31-23-25-21(27-12-5-1-6-13-27)24-22(26-23)28-14-7-2-8-15-28/h3-4,9-10H,1-2,5-8,11-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBAXMGPAMJXLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)SCC(=O)N3CCC4=CC=CC=C43)N5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-ethyl-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B3611319.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-(4-phenoxyphenyl)glycinamide](/img/structure/B3611321.png)
![2-imino-5-(4-methoxybenzylidene)-3-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidin-4-one](/img/structure/B3611332.png)
![1-(3,4-dimethylphenyl)-5-{[1-(2-fluorobenzyl)-3-nitro-1H-1,2,4-triazol-5-yl]thio}-1H-tetrazole](/img/structure/B3611333.png)

![N-(2-chlorophenyl)-2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B3611351.png)
![2-(4-methoxyphenoxy)-N-[3-(2-quinoxalinyl)phenyl]acetamide](/img/structure/B3611354.png)
![1-[(2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B3611355.png)
![2-[(4-bromobenzyl)thio]-N-(tert-butyl)acetamide](/img/structure/B3611356.png)
![N-(4-methoxybenzyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B3611368.png)
![2-[4-chloro-2-(hydroxymethyl)phenoxy]-N-(2-fluorophenyl)acetamide](/img/structure/B3611378.png)
![6-ethyl-8-(4-fluorophenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3611381.png)
![1-[(3,4-diethoxyphenyl)carbonothioyl]pyrrolidine](/img/structure/B3611389.png)